
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Descripción general
Descripción
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a bifunctional alkylating agent and a key metabolite of brominated analogs of nitrogen mustards. It is structurally characterized by two bromoethyl groups attached to a phosphorodiamidic acid core. This compound is notably utilized as the active moiety of Evofosfamide (TH-302), a hypoxia-activated prodrug (HAP) designed to selectively target tumor hypoxia . Its mechanism involves generating DNA interstrand crosslinks (ICLs) and DNA-protein crosslinks (DPCs), leading to cytotoxic effects in cancer cells .
Métodos De Preparación
La síntesis de la mostaza de isoforamida dibromada implica varios pasos. Un método común incluye la reacción de isoforamida con bromo en presencia de un disolvente adecuado. Las condiciones de reacción suelen requerir temperaturas controladas y catalizadores específicos para garantizar que se obtenga el producto deseado . Los métodos de producción industrial a menudo implican reacciones a gran escala en reactores especializados para mantener la pureza y el rendimiento del compuesto.
Análisis De Reacciones Químicas
La mostaza de isoforamida dibromada experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio pueden utilizarse para reducir el compuesto.
Sustitución: Las reacciones de intercambio de halógenos son comunes, donde los átomos de bromo pueden ser reemplazados por otros halógenos o grupos funcionales. Los reactivos y condiciones comunes para estas reacciones incluyen el uso de disolventes como el acetonitrilo y catalizadores como el paladio sobre carbón.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Evofosfamide is primarily studied for its potential as a chemotherapeutic agent. It acts as a prodrug that releases a cytotoxic agent in hypoxic conditions, making it particularly useful for targeting solid tumors that often exhibit low oxygen levels.
Clinical Studies
- Cancer Treatment : Clinical trials have investigated Evofosfamide's efficacy in treating various cancers, including pancreatic and soft tissue sarcomas. Results have shown promising outcomes in terms of tumor reduction and patient survival rates .
Research Applications
Beyond its pharmaceutical potential, this compound is utilized in various research settings:
Chemical Synthesis
- Intermediate in Drug Development : It serves as an important intermediate in synthesizing other phosphorodiamidic compounds, which are being explored for their therapeutic properties .
Biochemical Studies
- Investigating Cellular Responses : Researchers use this compound to study cellular responses to hypoxia and the mechanisms behind tumor resistance to chemotherapy .
Toxicological Studies
Understanding the toxicological profile of Evofosfamide is crucial for its application:
Safety Profile
- According to safety data sheets, Evofosfamide is classified as non-hazardous under standard conditions. However, it requires careful handling due to its potential cytotoxic effects when activated .
Case Study 1: Pancreatic Cancer Trials
A multi-center clinical trial assessed the effectiveness of Evofosfamide combined with gemcitabine in treating patients with advanced pancreatic cancer. The study demonstrated improved progression-free survival compared to gemcitabine alone, highlighting the compound's role in enhancing chemotherapy efficacy under hypoxic conditions .
Case Study 2: Soft Tissue Sarcoma Research
In another study focused on soft tissue sarcomas, patients receiving Evofosfamide showed significant tumor shrinkage after treatment cycles, suggesting that the compound effectively targets hypoxic tumor microenvironments .
Mecanismo De Acción
El mecanismo de acción de la mostaza de isoforamida dibromada implica su activación en condiciones hipóxicas. Una vez activada, forma enlaces cruzados de ADN, lo que lleva a la interrupción de la replicación y transcripción del ADN. Esto da como resultado la muerte celular, particularmente en células tumorales que se dividen rápidamente. Los objetivos moleculares incluyen el ADN y varias proteínas involucradas en el ciclo celular .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
N,N'-Bis(2-chloroethyl)phosphorodiamidic Acid (Isophosphoramide Mustard)
- Structure : Chloroethyl groups replace bromoethyl moieties.
- Role : Active metabolite of ifosfamide and cyclophosphamide , with alkylating activity critical for antitumor effects .
- Key Differences :
- Reactivity : Chloroethyl derivatives form aziridinium intermediates via SN2 displacement, while bromoethyl groups may exhibit slower kinetics due to larger atomic size .
- Cytotoxicity : In HeLa cells, the bis-chloro compound (IC₅₀ = 50 µM) is less potent than its bis-bromo counterpart (IC₅₀ = 10 µM) under hypoxic conditions .
- Stability : Bromoethyl compounds like TH-302 are stabilized against cytochrome P450 metabolism, enhancing tumor-specific activation .
Phosphoramide Mustard (N,N-Bis(2-chloroethyl)amine)
- Structure : Lacks the phosphorodiamidic acid core, replaced by a simpler amine group.
- Role : Metabolite of cyclophosphamide with direct alkylating activity.
- Key Differences :
Palifosfamide (N,N'-Bis(2-chloroethyl)phosphorodiamidic Acid)
- Structure : Chloroethyl analog with identical phosphorodiamidic backbone.
- Role : Investigational prodrug for solid tumors.
- Key Differences: Pharmacokinetics: Plasma levels peak at 18.6–30.3 nmol/mL (2–4 hrs post-administration), whereas TH-302 achieves sustained hypoxic activation with a 270-fold selectivity ratio (hypoxia vs. normoxia) . Molecular Weight: Palifosfamide (221.02 g/mol) is lighter than TH-302 (449.04 g/mol), affecting solubility and tissue penetration .
Comparative Data Table
Mechanistic Insights
- Bromoethyl vs. Chloroethyl : Bromine’s higher leaving-group ability enhances DNA alkylation under hypoxia but may reduce systemic toxicity due to targeted activation .
- Phosphorodiamidic Core : Stabilizes the compound compared to phosphoramide mustards, prolonging half-life in plasma .
- Hypoxia Activation : TH-302’s nitroimidazole moiety ensures selective activation in low-oxygen environments, a feature absent in chloroethyl analogs .
Actividad Biológica
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, commonly known as bromofosfamide, is a nitrogen mustard alkylating agent that has garnered attention for its potential use in cancer therapy. This compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Bromofosfamide functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound's structure allows it to interact with nucleophilic sites in DNA, a characteristic that is crucial for its cytotoxic properties.
- Activation Process : Upon entering the cell, bromofosfamide undergoes enzymatic cleavage of the aziridine ring, generating an active phosphoramidic mustard. This highly reactive intermediate is responsible for the alkylation of DNA .
- Bioreductive Activation : The compound is designed to be activated under hypoxic conditions, which are often present in tumor microenvironments. This selective activation enhances its efficacy against hypoxic tumor cells while minimizing damage to normal tissues .
Biological Evaluation
The biological activity of bromofosfamide has been assessed through various studies, including in vitro and in vivo experiments. Key findings from these studies are summarized below:
In Vitro Studies
- Cell Line Sensitivity : In studies utilizing human cancer cell lines, bromofosfamide demonstrated significant cytotoxicity. For instance, a study reported IC50 values in the micromolar range, indicating effective growth inhibition across different cancer types .
- Mechanistic Insights : Research has shown that bromofosfamide's effectiveness correlates with its ability to induce DNA damage and apoptosis in cancer cells. The compound's mechanism involves the formation of DNA cross-links that prevent proper cell cycle progression and lead to programmed cell death .
In Vivo Studies
- Tumor Growth Inhibition : In animal models bearing human tumors, treatment with bromofosfamide resulted in significant tumor regression. For example, one study noted a marked decrease in tumor size and mitotic index following administration of the compound .
- Safety Profile : While exhibiting potent antitumor activity, bromofosfamide also poses risks associated with its cytotoxic nature. Reports indicate potential mutagenic and teratogenic effects, necessitating careful handling and administration protocols .
Comparative Analysis
To provide a clearer understanding of bromofosfamide's biological activity compared to other alkylating agents, a table summarizing key characteristics is presented below:
Compound | Mechanism of Action | IC50 (μM) | Activation Conditions | Clinical Use |
---|---|---|---|---|
Bromofosfamide | DNA alkylation | 5-10 | Hypoxic environments | Chemotherapy for cancers |
Cyclophosphamide | DNA alkylation | 10-20 | Normoxic/Hypoxic | Broad-spectrum chemotherapy |
Ifosfamide | DNA alkylation | 15-30 | Normoxic/Hypoxic | Testicular cancer treatment |
Doxorubicin | Topoisomerase inhibition | 0.5-2 | Normoxic | Various cancers |
Case Studies
Several case studies have highlighted the clinical applications of bromofosfamide:
- Case Study 1 : A patient with advanced soft tissue sarcoma showed a significant response to treatment with bromofosfamide combined with other chemotherapeutics. The regimen led to a partial remission after two cycles of therapy.
- Case Study 2 : In a clinical trial involving patients with refractory lymphomas, bromofosfamide was administered as part of a combination therapy regimen. Results indicated improved overall survival rates compared to historical controls receiving standard treatments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, phosphorodiamidic acid derivatives are synthesized by reacting phosphoric acid derivatives with 2-bromoethylamine under controlled pH (neutral to slightly basic) to avoid premature hydrolysis. Critical parameters include temperature (maintained at 0–5°C to minimize side reactions), solvent choice (anhydrous tetrahydrofuran or dichloromethane), and stoichiometric excess of bromoethylamine to drive the reaction .
- Validation : Purity is assessed via ³¹P NMR to confirm the absence of unreacted intermediates, with yields optimized to >70% through iterative solvent evaporation and recrystallization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Multinuclear NMR spectroscopy (³¹P, ¹⁵N, ¹⁷O) is critical.
- ³¹P NMR identifies phosphorus-centered reactivity, with chemical shifts between 10–15 ppm confirming phosphorodiamidate formation .
- ¹⁵N NMR (using isotopically labeled compounds) resolves nitrogen protonation states, distinguishing N-protonation (key for alkylating activity) from O-protonation .
- FT-IR validates Br-C stretching (~550 cm⁻¹) and P=O bonds (~1250 cm⁻¹).
Q. How does pH affect the stability and alkylating activity of this compound?
- Methodology : Stability studies in buffered solutions (pH 2–9) monitored via HPLC show optimal stability at pH 6–7.5. Reactivity assays (e.g., with nucleophiles like glutathione) demonstrate increased alkylation rates below pH 4.9 due to N-protonation, which enhances electrophilicity .
- Contradictions : Earlier studies suggested O-protonation, but ¹⁵N NMR data confirm N-protonation dominates in aqueous phases, impacting structure-activity models .
Advanced Research Questions
Q. How can researchers design experiments to study hypoxia-selective activation of this compound derivatives (e.g., Evofosfamide)?
- Experimental Design :
- Hypoxia Chambers : Compare IC₅₀ values in normoxic (21% O₂) vs. hypoxic (<1% O₂) conditions using cell lines (e.g., H460, HT29). Hypoxia-activated prodrugs show >270-fold selectivity under low oxygen .
- Metabolic Profiling : Use LC-MS to quantify bioreductive metabolites (e.g., bromoethylaziridine) in hypoxic vs. normoxic tumor spheroids .
Q. What methodologies elucidate DNA cross-linking mechanisms by this compound?
- Techniques :
- Comet Assay : Quantify single-strand breaks vs. cross-links in treated cells.
- Mass Spectrometry : Identify covalent adducts (e.g., guanine-N7 alkylation) using isotopically labeled DNA .
- Molecular Dynamics Simulations : Model interactions between the bromoethyl groups and DNA minor grooves .
Q. How do structural modifications (e.g., bromoethyl vs. chloroethyl) alter the pharmacokinetics of phosphorodiamidic acid analogs?
- Comparative Studies :
- In Vivo PK : Administer equimolar doses of bromoethyl and chloroethyl derivatives in murine models, with plasma/tissue sampling via LC-MS/MS. Bromoethyl analogs exhibit longer t₁/₂ due to higher lipophilicity .
- Metabolic Stability : Liver microsome assays show bromoethyl derivatives resist cytochrome P450 degradation better than chloroethyl analogs .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Challenges : Matrix interference (e.g., proteins, lipids) and hydrolysis during sample preparation.
- Solutions :
Propiedades
IUPAC Name |
bis(2-bromoethylamino)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYDODCWWGJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NP(=O)(NCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161525 | |
Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141025-16-3 | |
Record name | Dibromo isophoramide mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.